molecular formula C14H26N2O3 B1602240 1-Boc-4-morpholinopiperidine CAS No. 125541-20-0

1-Boc-4-morpholinopiperidine

Cat. No.: B1602240
CAS No.: 125541-20-0
M. Wt: 270.37 g/mol
InChI Key: JBWQUSZFCONMDT-UHFFFAOYSA-N
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Description

1-Boc-4-morpholinopiperidine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a piperidine derivative that contains a morpholine ring and a tert-butoxycarbonyl (Boc) protecting group. The compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-4-morpholinopiperidine can be synthesized through several methods. One common approach involves the reaction of 4-morpholinopiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-morpholinopiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

    Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield secondary amines.

    Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various Boc-protected amines, while coupling reactions produce biaryl compounds .

Scientific Research Applications

1-Boc-4-morpholinopiperidine has diverse applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block in the synthesis of complex organic molecules.

    Catalysis: It is utilized in catalytic processes, including cross-coupling reactions, to form carbon-carbon bonds.

    Biological Studies: Researchers use it to study the effects of morpholine derivatives on biological systems.

Mechanism of Action

The mechanism by which 1-Boc-4-morpholinopiperidine exerts its effects involves its interaction with specific molecular targets. The Boc group provides stability and protects the amine functionality during chemical reactions. Upon deprotection, the free amine can interact with various biological targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

    4-Morpholinopiperidine: Lacks the Boc protecting group, making it more reactive but less stable.

    1-Boc-piperazine: Similar in structure but contains a piperazine ring instead of a morpholine ring.

    tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Another Boc-protected compound used in medicinal chemistry.

Uniqueness: 1-Boc-4-morpholinopiperidine is unique due to its combination of a morpholine ring and a Boc protecting group, providing both stability and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various pharmaceutical compounds.

Properties

IUPAC Name

tert-butyl 4-morpholin-4-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-6-4-12(5-7-16)15-8-10-18-11-9-15/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBWQUSZFCONMDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561795
Record name tert-Butyl 4-(morpholin-4-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125541-20-0
Record name tert-Butyl 4-(morpholin-4-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Oxo-piperidine-1-carboxylic acid tert-butyl ester (2.99 g, 15 mmole), morpholine (1.4 mL, 15.8 mmole), acetic acid (11.0 mL, 18 mmole) were dissolved in 30 mL dichloroethane and sodium triacetoxyborohydride (6.36 g, 30 mmole) was added and the reaction mixture was stirred at room temperature for 2 hours. The mixture was diluted with dichloromethane and then washed with 2N NaOH, water, and dried (MgSO4). Filtration and evaporation gave 3.84 g (95%) 4-morpholin-4-yl-piperidine-1-carboxylic acid tert-butyl ester as a colorless oil that solidified on standing.
Quantity
2.99 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6.36 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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